(Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
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Description
(Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound "(Z)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that has been explored in various synthetic and characterization studies. One such study involves the synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, where compounds similar to the target molecule were synthesized and showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009). Another study focused on the synthesis and characterization of poly(N-acryloyl N'-methyl piperazinium(+1)) tetrachlorometallate(II) compounds, showcasing the interactions of metal ions with similar polymer structures in solid states (Seguel & Rivas, 2003).
Molecular Rearrangements and Interactions
Further research explored the dichotomic behavior of Z-2,4-dinitrophenylhydrazone derivatives of 5-amino-3-benzoyl-1,2,4-oxadiazole, exhibiting solvent-dependent reactions that include rearrangement and hydrolysis, which could be relevant to understanding the reactivity of similar triazole compounds (D’Anna et al., 2004). The thermochemistry of adducts involving zinc and heterocyclic amines, including piperidine, offers insights into the molecular interactions and bond enthalpies that could influence the stability and reactivity of the target compound (Dunstan, 1999).
Biological Activities and Applications
The synthesis of benzothiazepine derivatives using benzyl triethyl ammonium chloride in ethanol, where molecules similar to the target compound demonstrated anti-inflammatory activity, indicates potential biological applications for such structures (Annapurna & Jalapathi, 2014). Additionally, the study of ionic thiol addition to acetylenic ketones, resulting in (E)- and (Z)-1-aryl-3-arylthio-3-phenyl-2-propen-1-ones, sheds light on stereoselective reactions that could be pertinent to the synthesis or modification of the target compound (Omar & Basyouni, 1974).
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-[(Z)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-5-2-3-7-19(16)26-20(23-24-22(26)28)15-17-10-12-25(13-11-17)21(27)9-8-18-6-4-14-29-18/h2-9,14,17H,10-13,15H2,1H3,(H,24,28)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDWSIKQABJHF-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)/C=C\C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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